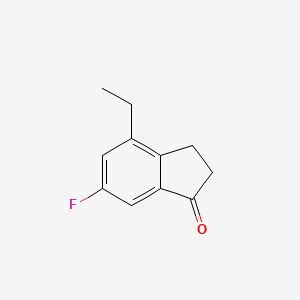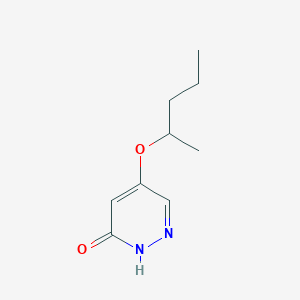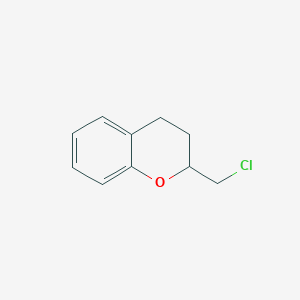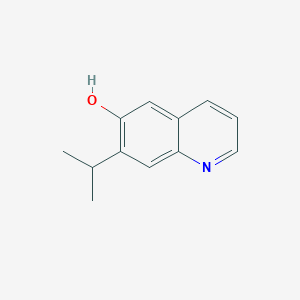
4-methoxy-N,1-dimethyl-1H-indol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N,1-dimethyl-1H-indol-2-amine is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a methoxy group at the 4-position and a dimethylamine group at the 1-position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N,1-dimethyl-1H-indol-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyindole.
N-Methylation: The 4-methoxyindole undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Dimethylation: The resulting N-methyl-4-methoxyindole is further reacted with formaldehyde and dimethylamine to introduce the dimethylamine group at the 1-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-N,1-dimethyl-1H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 4-methoxy-N,1-dimethyl-1H-indole-2-one.
Reduction: Formation of reduced derivatives like this compound.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-methoxy-N,1-dimethyl-1H-indol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-methoxy-N,1-dimethyl-1H-indol-2-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT): Similar structure but with an ethylamine side chain.
4-methoxyindole: Lacks the dimethylamine group.
N,N-dimethyltryptamine (DMT): Lacks the methoxy group at the 4-position.
Uniqueness
4-methoxy-N,1-dimethyl-1H-indol-2-amine is unique due to the presence of both the methoxy group and the dimethylamine group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
4-methoxy-N,1-dimethylindol-2-amine |
InChI |
InChI=1S/C11H14N2O/c1-12-11-7-8-9(13(11)2)5-4-6-10(8)14-3/h4-7,12H,1-3H3 |
Clé InChI |
AJYYPUCUWXNHFQ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=C(N1C)C=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol](/img/structure/B11909639.png)




![Pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11909672.png)

![Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)
![2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B11909685.png)


